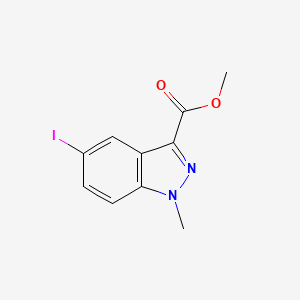

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate

Description

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is a substituted indazole derivative characterized by a methyl ester at position 3, an iodine atom at position 5, and a methyl group at the 1-position of the indazole ring. The iodine substituent introduces steric bulk and electron-withdrawing effects, while the 1-methyl group may enhance metabolic stability by blocking deprotonation at the 1-position, a common site for metabolic oxidation in indazoles .

Properties

CAS No. |

1363381-60-5 |

|---|---|

Molecular Formula |

C10H9IN2O2 |

Molecular Weight |

316.09 g/mol |

IUPAC Name |

methyl 5-iodo-1-methylindazole-3-carboxylate |

InChI |

InChI=1S/C10H9IN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 |

InChI Key |

HLUCFIRDCLUDBD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 1-methyl-1H-indazole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl or alkyne-linked indazole compounds.

Scientific Research Applications

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the carboxylate ester group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

1-Methyl Group: Likely improves metabolic stability compared to 1H-indazoles by blocking oxidation at the 1-position, a common metabolic pathway . Trifluoromethoxy (5-CF₃O): Introduces high lipophilicity and electron-withdrawing effects, beneficial for blood-brain barrier penetration in drug design .

Physicochemical Properties :

- Melting points (e.g., 181–182°C for the trifluoromethoxy derivative) suggest crystallinity, critical for formulation .

- Purity levels (95–97%) indicate these compounds are typically synthesized for research or industrial use .

Applications: Biochemical Reagents: Non-methylated derivatives (e.g., 5-iodo, 5-amino) are used as intermediates in pharmaceutical synthesis . Medicinal Chemistry: Substituents like CF₃O and NH₂ are leveraged for target affinity and pharmacokinetic optimization .

Research Findings and Implications

- Structural Insights : The absence of the 1-methyl group in most analogs (e.g., ) highlights the uniqueness of this compound. Computational modeling (e.g., using SHELX ) could predict its crystal structure and electronic properties.

- Synthetic Challenges : Introducing both 1-methyl and 5-iodo groups may require careful optimization to avoid steric clashes during synthesis.

- Biological Relevance : The 1-methyl group could reduce off-target interactions in biological systems compared to 1H-indazoles, which are prone to hydrogen bonding at the 1-position .

Biological Activity

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its applications in pharmaceuticals, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H10IN2O2 and a molecular weight of approximately 292.1 g/mol. The presence of iodine and a carboxylate group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including those resistant to conventional therapies.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | TBD | Induces apoptosis via p53 pathway |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | KG1 | 25.3 ± 4.6 | FGFR1 inhibition |

| Compound 6o | Hep-G2 | 3.32 | Bcl2 family inhibition and cell cycle arrest |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors, modulating critical signaling pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

Indazole derivatives have been reported as selective inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). These interactions can lead to enhanced neuroprotective effects and improved cognitive function in models of neurodegeneration.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MAO-B | TBD | TBD |

| Compound 3n | BChE | 9.77 ± 0.76 | 47.34 |

Case Studies

Several case studies have explored the biological activity of indazole derivatives:

- Antitumor Activity : A study demonstrated that this compound exhibited promising antitumor activity against K562 cells by inducing apoptosis through modulation of the p53/MDM2 pathway .

- Neuroprotective Effects : Research indicates that indazole derivatives can protect neurons from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

- Agrochemical Applications : The compound has also been investigated for its role in developing agrochemicals that enhance crop protection against pests while minimizing environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.